3-(4-Fluorophenyl)pentanoic acid
Description
3-(4-Fluorophenyl)pentanoic acid is a fluorinated carboxylic acid featuring a pentanoic acid backbone substituted with a 4-fluorophenyl group at the third carbon. This structural motif imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing fluorine atom and increased lipophilicity compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-8(7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQPQVXWKXGBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)pentanoic acid typically involves the introduction of a fluorophenyl group to a pentanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with pentanoic acid in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The use of biocatalysis is also explored for the synthesis of chiral intermediates, which can be crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of 3-(4-fluorophenyl)pentanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
3-(4-Fluorophenyl)pentanoic acid is used in the synthesis of various pharmaceutical compounds. It serves as a building block in the development of selective agonists for the melanocortin-4 receptor, which is implicated in metabolic regulation and obesity management. Research has demonstrated that derivatives of this compound can exhibit enhanced biological activity and selectivity compared to their predecessors .
Case Study: Melanocortin Receptor Agonists
A notable study published in Bioorganic & Medicinal Chemistry Letters highlighted the design of potent and selective 1,3,4-trisubstituted-2-oxopiperazine-based melanocortin-4 receptor agonists using this compound as a key intermediate. The findings indicated that modifications on the pentanoic acid backbone could lead to significant improvements in receptor binding affinity and efficacy .
Biochemical Applications
Biochemical Reagent
This compound is utilized as a biochemical reagent in various life sciences applications, including:
- Cell Culture : It can be employed in cell culture media formulations to study cellular responses to different stimuli.
- Protein Purification : Its derivatives are used in protocols for protein purification, aiding in the isolation of target proteins from complex mixtures .
Material Science
Polymer Chemistry
Research indicates that this compound can be incorporated into polymer matrices to enhance material properties. Its fluorinated structure contributes to improved thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)pentanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular formulas:
Physicochemical Properties
- Acidity: The fluorine atom on the phenyl ring increases acidity compared to non-fluorinated analogs. For example, 3-(4-Fluorophenyl)propionic acid (pKa ~4.5) is more acidic than phenylpropionic acid (pKa ~4.9) due to the electron-withdrawing effect of fluorine .
- Lipophilicity: Chain length and substituents influence logP values. Pentanoic acid derivatives (e.g., 5-(4-Fluorophenyl)-5-oxopentanoic acid) exhibit higher lipophilicity than propionic acid analogs, enhancing membrane permeability in biological systems .
- Solubility: Polar groups like hydroxyl (e.g., 3-(4-Fluorophenyl)-3-hydroxypropanoic acid) improve aqueous solubility, whereas aromatic rings (e.g., furan in 3-[5-(4-Fluorophenyl)-2-furyl]propanoic acid) reduce it .
Antifungal Activity
- Volatile Organic Compounds (VOCs): Ethyl esters of pentanoic acid derivatives, such as pentanoic acid,4-methyl-, ethyl ester, exhibit antifungal activity against Botrytis cinerea (gray mold) by inhibiting spore germination and hyphal growth .
Environmental Impact
- Perfluoroalkyl Contaminants: Perfluoro pentanoic acid (PFPeA), a fully fluorinated analog, is detected in environmental water samples (15.15–42.33 ng/L) near industrial sites, raising concerns about persistence and bioaccumulation .
Biological Activity
3-(4-Fluorophenyl)pentanoic acid is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to consolidate diverse findings regarding its biological activity, including antibacterial properties, mechanisms of action, and applications in drug synthesis.
Chemical Structure and Properties
This compound features a pentanoic acid backbone with a fluorophenyl substituent, which is critical for its biological activity. The presence of the fluorine atom can enhance lipophilicity and biological interactions.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized from similar structures showed good activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 4c | 2 | Staphylococcus aureus |
| Compound 4d | 2 | Enterococcus faecalis |
| Compound 4e | 4 | Streptococcus pneumoniae |
| Compound 4f | 3 | Listeria monocytogenes |
The mechanism by which this compound exhibits antibacterial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Studies suggest that compounds with similar structures can inhibit bacterial respiratory chain dehydrogenase activity, leading to reduced energy production in bacteria .
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including Atorvastatin, a widely used statin for cholesterol management. The compound's structure allows for modifications that enhance efficacy and reduce side effects.
Case Study: Synthesis of Atorvastatin
A novel enzymatic process has been developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, which is a key precursor for Atorvastatin. This process utilizes specific ketoreductases from microbial sources, achieving high yields and enantiomeric excess .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-fluorophenyl)pentanoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrolysis of intermediates like 3-chloro-2-methyl-2-hydroxypropionic acid with fluorophenyl sulfinate salts under controlled pH (<12.5) yields fluorophenyl derivatives. Reaction pH critically affects product distribution; acidic conditions favor rearrangement, while alkaline conditions promote hydrolysis . Purity is often assessed via HPLC or NMR, with enantiomeric purity preserved using chiral catalysts or resolving agents .
Q. How does the fluorine substituent on the phenyl ring influence the physicochemical properties of this compound?
- Methodological Answer : Fluorine’s electronegativity increases the compound’s acidity (predicted pKa ~3.92) and lipophilicity, enhancing membrane permeability. Computational modeling (e.g., density functional theory) predicts a density of 1.299 g/cm³ and boiling point of 643.6°C, corroborated by experimental data . Comparative studies with non-fluorinated analogs (e.g., phenylpentanoic acid) reveal reduced metabolic stability due to C-F bond resistance to enzymatic cleavage .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Methodological Answer :
- LC-MS/MS : Quantifies trace impurities and validates molecular weight (exact mass: 400.14466) .
- NMR (¹H/¹³C) : Assigns stereochemistry and detects regioisomers, particularly for fluorophenyl derivatives .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns in solid-state studies .
Advanced Research Questions
Q. How can conflicting data on hydrolysis products of fluorophenylpentanoic acid derivatives be resolved?
- Methodological Answer : Contradictions arise from pH-dependent reaction pathways. For instance, at pH <12.5, hydrolysis of ezetimibe analogs yields a single rearrangement product, while higher pH generates a mixture of pentanoic acid derivatives. Kinetic studies (pseudo-first-order rate constants) and pH-rate profiling clarify dominant mechanisms. Redundancy checks via isotopic labeling (e.g., deuterated solvents) confirm intermediate stability .
Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) achieves >90% enantiomeric excess (ee). Resolution via diastereomeric salt formation (e.g., with cinchona alkaloids) is validated by polarimetry and chiral HPLC . For scale-up, continuous-flow reactors minimize racemization by reducing reaction time .
Q. How do fluorophenylpentanoic acid derivatives interact with biological targets in vitro?
- Methodological Answer :
- Enzyme inhibition assays : Fluorophenyl groups enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2). IC₅₀ values are determined via fluorogenic substrates or colorimetric assays (e.g., MTT for cytotoxicity) .
- Molecular docking : Simulations (AutoDock Vina) predict binding modes, validated by mutagenesis studies on key residues (e.g., Tyr355 in COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
